はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 0 °C → 22 °C; 2.5 h, 22 °C

リファレンス

Total Synthesis of Taiwaniadducts B, C, and D

Deng, Jun; et al ,

Journal of the American Chemical Society ,

2014 ,

136(23) ,

8185-8188

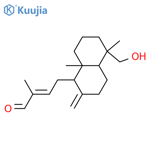

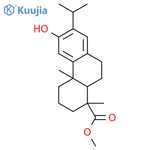

![1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- structure](https://ja.kuujia.com/scimg/cas/83945-57-7x500.png)